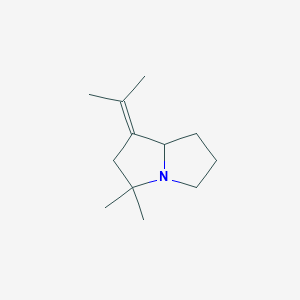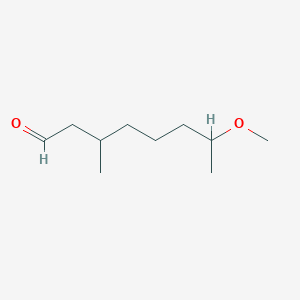
7-Methoxy-3-methyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyloctanal, also known as Methoxycitronellal or Hydroxycitronellal methyl ether, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and a methyl group on the octanal chain. This compound is known for its pleasant floral odor and is commonly used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyloctanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 7-Methoxy-3-methyloctanoic acid
Reduction: 7-Methoxy-3-methyloctanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3-methyloctanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyloctanal involves its interaction with various molecular targets and pathways. The compound is known to interact with olfactory receptors, leading to its characteristic floral odor. Additionally, its potential biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in oxidative stress and microbial growth .
Comparison with Similar Compounds
Citronellal: A related compound with a similar structure but lacking the methoxy group.
Hydroxycitronellal: Similar to 7-Methoxy-3-methyloctanal but with a hydroxyl group instead of a methoxy group.
3,7-Dimethyl-7-methoxy-1-octanal: Another related compound with a similar structure but different functional groups
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its potential biological activities make it a promising compound for further research .
Properties
CAS No. |
90165-19-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
7-methoxy-3-methyloctanal |
InChI |
InChI=1S/C10H20O2/c1-9(7-8-11)5-4-6-10(2)12-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KTWYPFHNKDEEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)OC)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


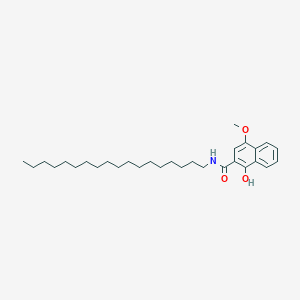
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

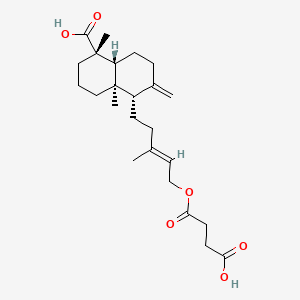
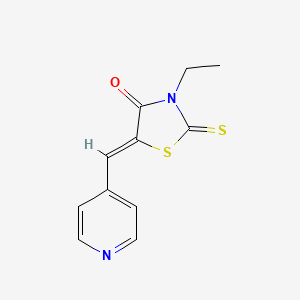
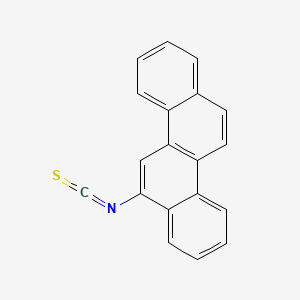
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
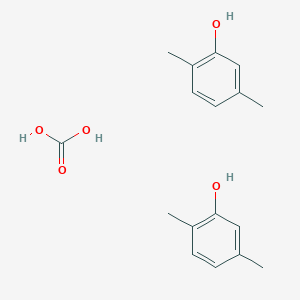
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
